3-(溴甲基)-N,N-二甲基苯胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

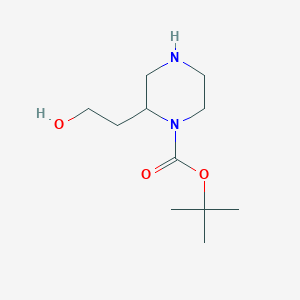

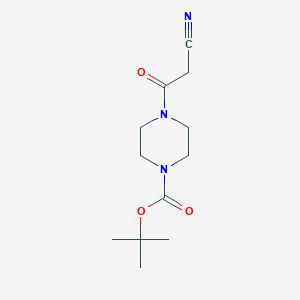

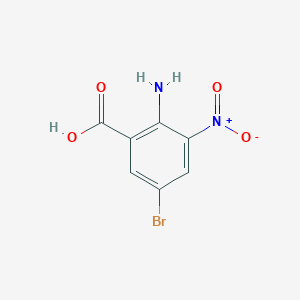

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide, also known as 3-BMDMAH, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and alcohol. 3-BMDMAH is a useful reagent for the synthesis of organic compounds, and it has been used in a variety of applications, including drug development, biochemistry, and medicinal chemistry.

科学研究应用

神经毒性和化学相互作用: 一项研究调查了同时接触多种试剂产生的神经毒性,包括具有二甲氨基羰基氧基-N-甲基吡啶鎓溴化物结构的化合物。该研究强调了不同化学物质(例如杀虫剂和神经毒剂)之间的相互作用如何导致毒性增加,这在考虑像 3-(溴甲基)-N,N-二甲基苯胺氢溴酸盐这样的结构相关化合物在各种应用中的安全性时可能具有相关性 (Abou‐Donia 等人,1996)。

体内氧化代谢: 对不同物种(例如狗和大鼠)中二甲苯胺化合物的氧化代谢的研究揭示了结构变化如何导致不同的代谢途径和毒理学特征。这些发现对于了解相关化合物在生物系统中的代谢和潜在作用至关重要 (Short 等人,1989)。

合成途径和药物开发: 对具有溴原子和复杂结构的化合物氟苯甲酮氢溴酸盐的合成研究展示了开发新型合成途径和药物化合物的潜力。该研究可以为合成和研究 3-(溴甲基)-N,N-二甲基苯胺氢溴酸盐及其衍生物在药物开发或其他科学应用中的性质的类似工作提供信息 (Zhang 等人,2017)。

安全和危害

作用机制

Target of Action

It is known that organobromine compounds, like most organohalide compounds, are relatively nonpolar . Bromine is more electronegative than carbon, making the carbon in a carbon–bromine bond electrophilic . This suggests that the compound could potentially interact with nucleophilic sites in biological systems.

Mode of Action

Organobromides are generally alkylating agents . They can transfer their alkyl group to various substrates in the body, which can lead to various biochemical changes. The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions with biological molecules.

Biochemical Pathways

Organobromides are known to be involved in a variety of reactions, including dehydrobromination, grignard reactions, reductive coupling, and nucleophilic substitution . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

Organobromides, due to their nonpolar nature, are generally lipophilic and can be absorbed well in the body . They can distribute in lipid-rich tissues and can undergo metabolism, often through reactions like dehydrobromination . The compound is likely excreted in the form of metabolites.

生化分析

Biochemical Properties

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide plays a vital role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the bromomethyl group. This compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules. For instance, it can interact with enzymes that have nucleophilic amino acid residues, leading to enzyme inhibition or activation depending on the context of the reaction .

Cellular Effects

The effects of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function .

Metabolic Pathways

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide is essential for predicting its effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins .

属性

IUPAC Name |

3-(bromomethyl)-N,N-dimethylaniline;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOIOHVEOBPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135334-15-5 |

Source

|

| Record name | Benzenamine, 3-(bromomethyl)-N,N-dimethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135334-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(bromomethyl)-N,N-dimethylaniline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)